methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride
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Overview
Description
Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its stability and reactivity, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclo[3.2.1]octane structure.
Introduction of the amino group: The amino group is introduced through a substitution reaction, often using reagents like ammonia or amines.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride
- Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate
Uniqueness
Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride is unique due to its specific bicyclic structure and the presence of both amino and ester functional groups. This combination of features makes it particularly versatile for various chemical reactions and applications.
Properties
CAS No. |
2198585-33-8 |
---|---|
Molecular Formula |
C10H18ClNO2 |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.